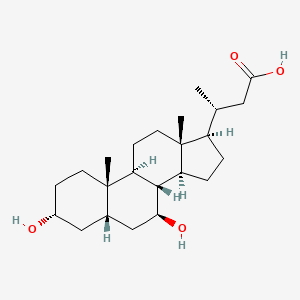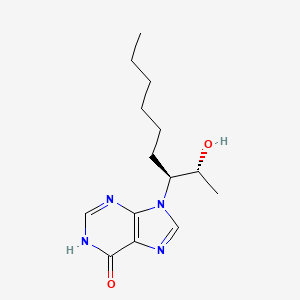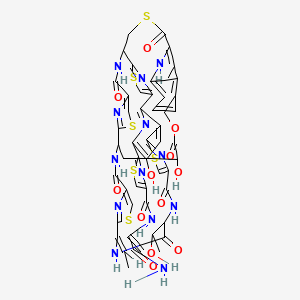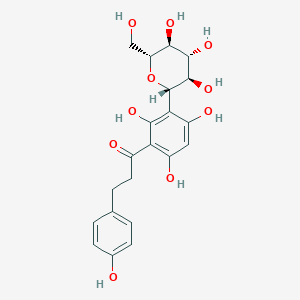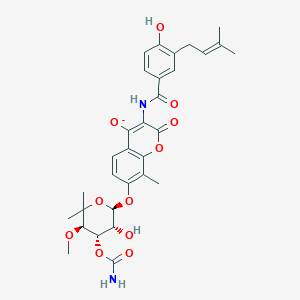
Chlorhydrate de RS 102221
Vue d'ensemble
Description
RS 102221 Hydrochloride is a selective 5-HT2C receptor antagonist . It shows nearly 100-fold selectivity for the 5-HT2C receptor as compared to the 5-HT2A and 5-HT2B receptors . It can promote the differentiation of new nerve cells .
Molecular Structure Analysis
The empirical formula of RS 102221 Hydrochloride is C27H31F3N4O7S·HCl · xH2O . The molecular weight is 649.08 (anhydrous basis) .
Physical And Chemical Properties Analysis
RS 102221 Hydrochloride is a white powder . It is soluble in DMSO to at least 20 mg/mL . It should be stored at 2-8°C .
Applications De Recherche Scientifique
Antagoniste du récepteur 5-HT2C
Le chlorhydrate de RS 102221 est un antagoniste puissant et sélectif du récepteur 5-HT2C . Il se lie aux récepteurs 5-HT2C et présente une sélectivité environ 100 fois supérieure par rapport aux sous-types 5-HT2A et 5-HT2B . Cela en fait un outil précieux dans la recherche en neurosciences pour étudier le rôle des récepteurs 5-HT2C dans divers processus physiologiques et pathologiques.
Recherche en neurosciences
Le this compound a été utilisé dans la recherche en neurosciences, en particulier dans des études liées aux neurosciences comportementales . Sa capacité à antagoniser sélectivement les récepteurs 5-HT2C peut aider les chercheurs à comprendre le rôle de ces récepteurs dans le comportement et la cognition.
Apport alimentaire et prise de poids
Des études ont montré que le this compound peut augmenter l'apport alimentaire et la prise de poids chez les rats . Cela suggère des applications potentielles dans l'étude des troubles de l'alimentation et de l'obésité, et de la manière dont les récepteurs 5-HT2C pourraient être impliqués dans ces affections.
Schizophrénie et psychose
Le this compound peut également être utilisé dans la recherche sur la schizophrénie et la psychose . Les récepteurs 5-HT2C ont été impliqués dans ces affections, et l'étude des effets de leur antagonisme pourrait fournir des informations précieuses.
Études cellulaires
Le this compound a été utilisé dans des études cellulaires, où il a été démontré qu'il inhibait les augmentations induites par la 5-HT du taux d'acidification du milieu extracellulaire des cellules CHO-K1 exprimant les récepteurs humains 5-HT2C .
Neurogenèse
Certaines recherches suggèrent que le this compound peut favoriser la différenciation de nouvelles cellules nerveuses . Cela pourrait avoir des implications pour la recherche sur les maladies neurodégénératives et la récupération des lésions cérébrales.
Recherche pharmacologique
Compte tenu de sa haute sélectivité pour les récepteurs 5-HT2C, le this compound est un outil précieux dans la recherche pharmacologique. Il peut être utilisé pour étudier les effets de l'antagonisme du récepteur 5-HT2C sur divers processus physiologiques, et pour développer et tester de nouveaux médicaments ciblant ces récepteurs .
Mécanisme D'action
Target of Action
RS 102221 Hydrochloride is a selective antagonist for the 5-HT2C receptor . The 5-HT2C receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission .
Mode of Action
RS 102221 Hydrochloride shows a high affinity for the 5-HT2C receptor (pKi = 8.4), displaying approximately 100-fold selectivity over the 5-HT2A and 5-HT2B subtypes, and more than 100-fold selectivity over other 5-HT receptors, α- and β-adrenergic, and muscarinic ACh receptors . As an antagonist, it binds to the 5-HT2C receptor and blocks the action of serotonin on this receptor, thereby inhibiting the downstream effects of 5-HT2C receptor activation .
Biochemical Pathways
The 5-HT2C receptor is known to be involved in various functions, including mood regulation, appetite, and anxiety. Antagonism of the 5-HT2C receptor by RS 102221 Hydrochloride can lead to changes in these functions . For instance, it has been shown to promote the differentiation of new nerve cells .
Result of Action
RS 102221 Hydrochloride has been shown to increase food intake and weight gain in rats . This suggests that it may have potential applications in conditions where increased appetite and weight gain are desirable. Additionally, it has been shown to promote the differentiation of new nerve cells , indicating potential neuroregenerative effects.
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZEJZLRDIHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClF3N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187397-18-8 | |
| Record name | RS-102221 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK42AGJ62K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)
